molecular formula C12H24N2O2 B1415443 tert-butyl N-[4-(cyclopropylamino)butyl]carbamate CAS No. 1935166-49-6

tert-butyl N-[4-(cyclopropylamino)butyl]carbamate

Cat. No. B1415443
CAS RN: 1935166-49-6
M. Wt: 228.33 g/mol
InChI Key: SXCQYTPRZAUQRQ-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used as protecting groups for amines in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of tert-butyl carbamate, a related compound, has been determined using mass spectrometry .


Chemical Reactions Analysis

Tert-butyl carbamates can participate in various chemical reactions. For example, they can be deprotected under acidic conditions to yield the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 and is a solid at 20°C .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further functionalization without affecting the amine moiety.

Production of Tetrasubstituted Pyrroles

The compound finds application in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant as they form the core structure of various natural products and pharmaceuticals.

Chemical Transformations Involving tert-Butyl Group

The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. The steric hindrance provided by the tert-butyl group can influence reaction pathways and outcomes, making it a valuable moiety in synthetic chemistry .

Relevance in Biosynthetic Pathways

This compound’s tert-butyl group plays a role in biosynthetic pathways. Its presence can affect the biological synthesis and degradation of molecules, providing insights into enzyme-catalyzed reactions and metabolic processes .

Biodegradation Studies

In environmental science, tert-butyl N-[4-(cyclopropylamino)butyl]carbamate can be used to study biodegradation pathways. Understanding how this compound breaks down in biological systems can inform pollution control and waste management strategies .

Biocatalytic Processes

The tert-butyl group’s properties are also being explored for potential applications in biocatalytic processes. This could lead to the development of new, more efficient methods for producing chemical compounds using biological catalysts .

Antimicrobial Activity Research

There is research interest in the antimicrobial properties of compounds related to tert-butyl N-[4-(cyclopropylamino)butyl]carbamate . Studying these properties can contribute to the development of new antimicrobial agents .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information .

properties

IUPAC Name

tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-13-10-6-7-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCQYTPRZAUQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(cyclopropylamino)butyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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